molecular formula C10H14O3 B3211927 (2-Ethoxy-5-methoxy-phenyl)-methanol CAS No. 1094849-00-9

(2-Ethoxy-5-methoxy-phenyl)-methanol

Cat. No.: B3211927
CAS No.: 1094849-00-9
M. Wt: 182.22 g/mol
InChI Key: DMFDWBXUYCVSJL-UHFFFAOYSA-N
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Description

Significance within Contemporary Organic Synthesis and Chemical Research

While not as extensively documented as some other benzylic alcohols, (2-Ethoxy-5-methoxy-phenyl)-methanol serves as a valuable building block in organic synthesis. The presence of multiple functional groups—a primary alcohol, and two different alkoxy groups on the aromatic ring—allows for regioselective modifications, making it a versatile precursor for more complex molecules. The electron-donating nature of the ethoxy and methoxy (B1213986) groups can influence the reactivity of the aromatic ring and the benzylic alcohol, a feature that is of significant interest in the design of new synthetic methodologies. Its structural motif is found in compounds investigated for various biological activities, thus driving research into its synthesis and derivatization.

Overview of Benzylic Alcohol Chemistry in Aromatic Systems

Benzylic alcohols, characterized by a hydroxyl group attached to a carbon atom which is, in turn, bonded to an aromatic ring, are a cornerstone of organic chemistry. fiveable.mewikipedia.org This structural arrangement confers unique reactivity upon the alcohol. The benzylic position is stabilized by the adjacent aromatic ring, facilitating reactions such as oxidation, reduction, substitution, and elimination. chemistrysteps.com

For instance, the oxidation of benzylic alcohols can yield either aldehydes or carboxylic acids, depending on the strength of the oxidizing agent used. chemistrysteps.com Conversely, the hydroxyl group can be reduced to a methyl group. Nucleophilic substitution reactions at the benzylic position are also common, as the formation of a benzylic carbocation intermediate is resonance-stabilized by the aromatic ring. chemistrysteps.comthieme-connect.com The nature and position of substituents on the aromatic ring, such as the ethoxy and methoxy groups in the title compound, play a crucial role in modulating this reactivity. Electron-donating groups, for example, further stabilize the benzylic carbocation, enhancing the rates of S_N1 reactions. researchgate.net

The synthesis of benzylic alcohols can be achieved through various methods, including the reduction of the corresponding benzaldehydes or benzoic acids, or the reaction of Grignard reagents with formaldehyde. wikipedia.orgvedantu.com

Current Research Trajectories and Knowledge Gaps Pertaining to Aromatic Alcohols

Current research on aromatic alcohols is multifaceted, with significant efforts directed towards the development of more efficient and sustainable synthetic methods. taylorfrancis.com This includes the use of novel catalysts, such as metal complexes and biocatalysts, to achieve selective transformations under milder reaction conditions. organic-chemistry.orgorganic-chemistry.org There is also a growing interest in the biological applications of aromatic alcohols and their derivatives, particularly in the fields of pharmaceuticals and fragrances. taylorfrancis.comnih.govresearchgate.net

Despite the extensive body of research on aromatic alcohols, knowledge gaps remain, particularly for specifically substituted compounds like this compound. Detailed kinetic and mechanistic studies on the reactions of such polysubstituted benzylic alcohols are often limited. Furthermore, the full scope of their potential applications in materials science and medicinal chemistry is yet to be fully explored. The development of synthetic routes that allow for the precise and scalable production of these compounds is an ongoing challenge.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol cymitquimica.com
Purity Min. 95% cymitquimica.com

This data is based on available information from chemical suppliers and may vary depending on the specific grade and source of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethoxy-5-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-13-10-5-4-9(12-2)6-8(10)7-11/h4-6,11H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFDWBXUYCVSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 Ethoxy 5 Methoxy Phenyl Methanol

Transformations Involving the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a key site for a variety of chemical transformations, including oxidation, etherification, esterification, and nucleophilic substitution. The electron-donating nature of the alkoxy substituents on the aromatic ring can influence the rates and mechanisms of these reactions.

Oxidation Pathways to Corresponding Carbonyl Compounds

The oxidation of (2-Ethoxy-5-methoxy-phenyl)-methanol to its corresponding aldehyde, 2-ethoxy-5-methoxybenzaldehyde (B3264483), is a fundamental transformation in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often determining the selectivity and yield of the product.

The presence of electron-donating groups, such as the ethoxy and methoxy (B1213986) groups in the target molecule, generally accelerates the oxidation of benzylic alcohols. orientjchem.org This is attributed to the stabilization of the transition state and any potential carbocationic intermediates formed during the reaction.

A study on the preparation of 2-alkoxy-5-methoxybenzaldehydes demonstrated the successful synthesis of 2-ethoxy-5-methoxybenzaldehyde from the corresponding alcohol, although specific yields for the oxidation step were not detailed in the context of a multi-step synthesis. umich.edu The synthesis of the closely related 2,5-dimethoxybenzaldehyde (B135726) often involves the oxidation of 2,5-dimethoxybenzyl alcohol. nih.gov

Commonly used oxidizing agents for the conversion of benzylic alcohols to aldehydes include:

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) are known for their ability to oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. youtube.com

Manganese dioxide (MnO₂): This is a mild and selective oxidizing agent for benzylic and allylic alcohols.

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640).

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient route to aldehydes.

The following table summarizes representative oxidation reactions of substituted benzylic alcohols, providing analogous reactivity patterns for this compound.

Starting MaterialOxidizing AgentProductYield (%)Reference
Benzyl (B1604629) alcoholAcidified DichromateBenzaldehyde- orientjchem.org
p-Methoxybenzyl alcoholAcidified Dichromatep-Methoxybenzaldehyde- orientjchem.org
2,5-Dimethoxybenzyl alcoholNot specified2,5-Dimethoxybenzaldehyde- nih.govrsc.org
This compoundNot specified2-Ethoxy-5-methoxybenzaldehyde- umich.edunih.gov

Etherification Reactions (e.g., Williamson Ether Synthesis)

The hydroxyl group of this compound can be converted to an ether through various etherification methods, with the Williamson ether synthesis being a classic and versatile approach. masterorganicchemistry.comkhanacademy.orgwikipedia.orglibretexts.orglibretexts.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comwikipedia.org

For this compound, the first step would be the formation of the corresponding sodium or potassium alkoxide by treatment with a strong base such as sodium hydride (NaH) or potassium hydride (KH). This alkoxide would then be reacted with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. Given that the substrate is a primary benzylic alcohol, the Sₙ2 reaction is expected to proceed efficiently. masterorganicchemistry.comwikipedia.org

The general scheme for the Williamson ether synthesis of this compound is as follows:

Deprotonation: this compound + NaH → (2-Ethoxy-5-methoxy-phenyl)-methoxide-Na⁺ + H₂

Nucleophilic Substitution: (2-Ethoxy-5-methoxy-phenyl)-methoxide-Na⁺ + R-X → (2-Ethoxy-5-methoxy-phenyl)-methyl ether + NaX

Alternative methods for etherification include using silver oxide (Ag₂O) with an alkyl halide, which offers milder reaction conditions. libretexts.org

AlcoholReagentsEther ProductReaction TypeReference
Generic Alcohol (R-OH)1. NaH 2. R'-XR-O-R'Williamson Ether Synthesis masterorganicchemistry.comlibretexts.org
Generic Alcohol (R-OH)Ag₂O, R'-IR-O-R'Williamson Ether Synthesis libretexts.org
EthanolHBr, then reaction with 3-methyl-2-pentoxide2-Ethoxy-3-methylpentaneWilliamson Ether Synthesis

Esterification Reactions

Esterification of this compound can be readily achieved through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄), is a common method. masterorganicchemistry.comyoutube.comyoutube.comkhanacademy.orgyoutube.com

The equilibrium nature of the Fischer esterification often requires the use of an excess of one of the reactants or the removal of water to drive the reaction to completion. masterorganicchemistry.com The reaction mechanism involves protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by the alcohol. youtube.com

Alternatively, for a more rapid and irreversible reaction, an acid chloride or anhydride can be used, typically in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

The general scheme for the Fischer esterification is as follows:

This compound + R-COOH H⁺⇌ (2-Ethoxy-5-methoxy-phenyl)-methyl ester + H₂O

AlcoholCarboxylic Acid/DerivativeEster ProductCatalyst/ConditionsReference
Generic Alcohol (R'-OH)Carboxylic Acid (R-COOH)R-COOR'Acid (e.g., H₂SO₄) masterorganicchemistry.com
Methanol (B129727)Benzoic AcidMethyl BenzoateHCl youtube.com

Nucleophilic Displacement Reactions

The hydroxyl group of this compound can be replaced by a nucleophile through a nucleophilic substitution reaction. Since the hydroxyl group is a poor leaving group, it must first be activated. A common method for this is protonation under acidic conditions, followed by attack of a nucleophile. However, for primary benzylic alcohols, this can sometimes lead to side reactions.

A more reliable method for converting the alcohol to an alkyl halide is the use of reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. masterorganicchemistry.comchemistrysteps.com These reagents convert the hydroxyl group into a good leaving group in situ. The reaction with SOCl₂ in the presence of pyridine typically proceeds with inversion of configuration via an Sₙ2 mechanism. chemistrysteps.commasterorganicchemistry.comchadsprep.comlibretexts.org In the absence of a base like pyridine, the reaction can proceed with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. masterorganicchemistry.comlibretexts.org

The presence of electron-donating groups on the benzene (B151609) ring can facilitate the formation of a benzylic carbocation, potentially favoring an Sₙ1-type mechanism, especially under strongly acidic conditions. researchgate.netvedantu.com However, for a primary benzylic alcohol like this compound, an Sₙ2 pathway is generally expected with reagents like SOCl₂ and PBr₃. chemistrysteps.com

A patent describes the preparation of dialkoxy benzyl chlorides by reacting the corresponding alcohols with hydrogen chloride under anhydrous conditions at low temperatures. google.com

AlcoholReagentProductMechanism (Typical)Reference
Primary/Secondary AlcoholSOCl₂, pyridineAlkyl chlorideSₙ2 chemistrysteps.comchadsprep.com
Primary/Secondary AlcoholPBr₃Alkyl bromideSₙ2 chemistrysteps.com
Secondary AlcoholSOCl₂Alkyl chlorideSₙi (retention) masterorganicchemistry.comlibretexts.org
Dialkoxy benzyl alcoholHCl (anhydrous)Dialkoxy benzyl chloride- google.com

Reactions of the Aromatic Ring System

The electron-donating ethoxy and methoxy groups strongly activate the aromatic ring of this compound towards electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

Both the ethoxy and methoxy groups are ortho, para-directing activators. libretexts.orglibretexts.org This is due to their ability to donate electron density to the benzene ring through resonance, which stabilizes the arenium ion intermediate formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions.

In this compound, the positions ortho and para to the activating groups are C-3, C-4, and C-6. The directivity of incoming electrophiles will be a result of the combined effects of the two alkoxy groups and the hydroxymethyl group.

Ethoxy group (at C-2): Directs ortho (to C-3) and para (to C-5, which is already substituted).

Methoxy group (at C-5): Directs ortho (to C-4 and C-6).

Hydroxymethyl group (-CH₂OH): This is a weakly deactivating group and is considered an ortho, para-director, although its influence is much weaker than the strongly activating alkoxy groups.

Considering the combined directing effects, the most likely positions for electrophilic attack are C-4 and C-6, which are ortho to the methoxy group and meta and para to the ethoxy group, respectively. The C-3 position is ortho to the ethoxy group but is also sterically hindered by the adjacent hydroxymethyl group and the ethoxy group itself. Therefore, substitution at the C-4 and C-6 positions is generally favored.

The high reactivity of the ring due to the two activating alkoxy groups means that EAS reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, would likely proceed under mild conditions. libretexts.org For example, the nitration of highly activated rings like anisole (B1667542) (methoxybenzene) requires very mild conditions to avoid polysubstitution and side reactions. libretexts.org

Aromatic CompoundReactionProduct(s)Directing EffectReference
Anisole (Methoxybenzene)Brominationp-Bromoanisole (major), o-BromoanisoleOrtho, para-directing libretexts.org
Anisole (Methoxybenzene)Nitrationp-Nitroanisole (60-70%), o-Nitroanisole (30-40%)Ortho, para-directing libretexts.org
BenzeneNitrationNitrobenzene- youtube.commasterorganicchemistry.comkhanacademy.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule such as (2-Ethoxy-5-methoxy-phenyl)-methanol, these calculations can elucidate bond lengths, bond angles, and the distribution of electrons, which are critical for predicting its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it suitable for medium-sized organic molecules.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles of the phenyl ring and its substituents.

Vibrational Analysis: Once the geometry is optimized, vibrational frequency calculations are typically performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. Comparing the calculated vibrational frequencies with experimental IR data can help confirm the optimized structure. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Assignment
O-H Stretch~3400-3600Hydroxyl group of the methanol (B129727) moiety
C-H Stretch (Aromatic)~3000-3100Phenyl ring C-H bonds
C-H Stretch (Aliphatic)~2850-3000Ethoxy, methoxy (B1213986), and methylene (B1212753) groups
C=C Stretch (Aromatic)~1500-1600Phenyl ring skeletal vibrations
C-O Stretch~1050-1250Ether and alcohol C-O bonds

This table is for demonstration purposes.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) fall into this category. These methods can offer higher accuracy than DFT for certain properties but are computationally more demanding.

Basis Set Selection: Both DFT and ab initio calculations require the selection of a basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set significantly impact the accuracy and cost of the calculation. Common basis sets include Pople-style sets (e.g., 6-31G(d,p)) and correlation-consistent sets (e.g., aug-cc-pVDZ). The choice of method and basis set, such as B3LYP/6-311+G(d,p), is crucial for obtaining reliable results.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethoxy, methoxy, and hydroxymethyl groups in this compound allows the molecule to exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

This is often accomplished by constructing a Potential Energy Surface (PES), which maps the molecule's energy as a function of its geometry. For this compound, a PES could be generated by systematically rotating the dihedral angles of the substituent groups (e.g., C-C-O-C of the ethoxy group) and calculating the energy at each point. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational changes. Studies on methanol clusters, for example, have explored complex potential energy surfaces to understand hydrogen bonding networks.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra.

IR Frequencies: As mentioned, DFT calculations can predict vibrational frequencies that correlate with experimental IR spectra. This allows for the assignment of specific absorption bands to particular molecular motions.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). These theoretical predictions can be correlated with experimental values to aid in structure verification. Machine learning approaches are also emerging as powerful tools for the accurate prediction of ¹H NMR chemical shifts in various solvents.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound (Note: This table is illustrative. While prediction methods are established, specific data for this molecule requires a dedicated study.)

ProtonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
Ar-H6.8 - 7.3(Varies by position)
-CH₂OH~4.6(Varies)
-OCH₂CH₃~4.1(Varies)
-OCH₃~3.8(Varies)
-OH(Variable)(Variable)
-OCH₂CH₃~1.4(Varies)

This table is for demonstration purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. The analysis of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound (Note: This table is illustrative and represents the type of data generated from FMO analysis.)

ParameterValue (eV)Description
E(HOMO)-5.5 to -6.5Energy of the highest occupied molecular orbital
E(LUMO)-0.5 to -1.5Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap4.5 to 5.5Indicator of chemical reactivity and stability

This table is for demonstration purposes.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is a powerful tool for investigating the step-by-step process of a chemical reaction. By mapping the reaction pathway on a potential energy surface, chemists can identify intermediates, transition states, and calculate activation energies.

For this compound, one could computationally study its synthesis, such as the reduction of 2-ethoxy-5-methoxybenzaldehyde (B3264483), or its participation in other reactions. For example, computational studies on the nucleophilic aromatic substitution (SNAr) reactions of similar pyridine (B92270) compounds have used DFT to model reaction pathways, identify transition states, and determine whether the reaction proceeds through a concerted or stepwise mechanism. Such studies provide a detailed understanding of the reaction kinetics and thermodynamics that would be difficult to obtain through experimental means alone.

Intermolecular Interaction Analysis in Solution and Solid States

A comprehensive analysis of the intermolecular interactions of this compound in both solution and solid states is crucial for understanding its chemical behavior, physical properties, and potential applications. However, a thorough review of the scientific literature reveals a significant gap in experimental and computational data specifically for this compound.

Detailed research findings from techniques such as X-ray crystallography, which elucidates the three-dimensional arrangement of molecules in a crystal lattice, are not publicly available for this compound. Such studies would provide invaluable information on the types of intermolecular contacts, including hydrogen bonding and van der Waals forces, that govern its solid-state architecture.

In the solution state, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are often used to infer intermolecular interactions through phenomena like concentration-dependent chemical shifts or the observation of nuclear Overhauser effects (NOEs) between solute molecules. However, dedicated studies focusing on the intermolecular interactions of this compound in various solvents are absent from the available literature.

Due to the lack of specific research on this compound, a detailed discussion and presentation of data tables regarding its intermolecular interactions in solution and solid states cannot be provided at this time. Further experimental and theoretical research is required to elucidate these fundamental aspects of its chemical physics.

Role As a Synthetic Building Block and Precursor in Chemical Science

Precursor for Complex Organic Scaffolds and Heterocyclic Compounds

The primary role of (2-Ethoxy-5-methoxy-phenyl)-methanol as a precursor is closely linked to its corresponding aldehyde, 2-ethoxy-5-methoxybenzaldehyde (B3264483). The alcohol is typically formed via the reduction of this aldehyde, a standard transformation in multi-step organic syntheses. The aldehyde itself is a known precursor for creating complex organic scaffolds, such as substituted phenethylamines. maps.orgerowid.org

For instance, 2-ethoxy-5-methoxybenzaldehyde is used to synthesize 4-bromo-2-ethoxy-5-methoxyphenethylamine, a compound belonging to a class of molecules sometimes referred to as "Tweetios". maps.orgerowid.org This synthesis proceeds through a nitrostyrene (B7858105) intermediate, which is then reduced to the final phenethylamine (B48288). The reduction of the aldehyde to the alcohol, this compound, represents a key step in analogous synthetic pathways that aim to produce amine derivatives from carbonyl compounds.

While direct, documented examples of this alcohol being used in classic named reactions for heterocycle synthesis like the Pictet-Spengler reaction are not prevalent in readily available literature, its structure is amenable to such transformations. Benzylic alcohols can be oxidized to their corresponding aldehydes, which are then suitable for condensation reactions with amines or other nucleophiles to form heterocyclic rings like isoquinolines. bbgate.com

The transformation of this compound or its parent aldehyde into other molecules is a clear example of designing derivatives with modified functionality. The conversion of the aldehyde/alcohol functional group into an aminoethyl group is a significant modification that imparts basic properties to the molecule and alters its biological and chemical characteristics.

The synthetic pathway from the aldehyde to the phenethylamine derivative illustrates a strategic modification of functionality. The initial aldehyde possesses an electrophilic carbonyl carbon, which is transformed through a Henry reaction and subsequent reduction into a nucleophilic amino group.

Table 1: Functional Group Transformation

Compound NameKey Functional GroupRole in Synthesis
2-Ethoxy-5-methoxybenzaldehydeAldehyde (-CHO)Starting Precursor
This compoundPrimary Alcohol (-CH₂OH)Intermediate
2-Ethoxy-5-methoxy-β-nitrostyreneNitroalkene (-CH=CHNO₂)Intermediate
4-Bromo-2-ethoxy-5-methoxyphenethylaminePrimary Amine (-CH₂CH₂NH₂)Final Scaffold

Monomer and Polymer Precursor Applications

Currently, there is no significant information available in scientific literature or patents to suggest that this compound is used as a monomer or polymer precursor in material science.

Ligand or Catalyst Precursor in Organometallic and Coordination Chemistry

The potential for benzylic alcohols to act as ligands in organometallic complexes is known. The alcohol's oxygen atom possesses lone pairs of electrons that can coordinate to a metal center. These alcohol ligands are often thermally unstable and can be easily displaced by other ligands, making them useful as precursors for creating vacant coordination sites on a catalyst. maps.org However, specific research detailing the use of this compound as a ligand or catalyst precursor in organometallic or coordination chemistry is not prominently featured in the available literature.

Applications in Advanced Materials Development

There is a lack of available data to support the application of this compound in the development of advanced materials, such as those with non-linear optical (NLO) properties.

Intermediate in the Synthesis of Specialty Chemicals

This compound is a valuable intermediate in the synthesis of various specialty chemicals. Its own synthesis typically starts from 2-hydroxy-5-methoxybenzaldehyde, which is ethylated using reagents like diethyl sulfate (B86663) in the presence of a base such as potassium carbonate to yield 2-ethoxy-5-methoxybenzaldehyde. bbgate.comsciencemadness.org This aldehyde is then easily reduced to this compound using standard reducing agents like sodium borohydride.

As a benzylic alcohol, it can undergo direct nucleophilic substitution reactions where the hydroxyl group is replaced by other functionalities. An efficient, general method for this transformation uses the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst. rsc.org This allows for the construction of new carbon-oxygen, carbon-sulfur, and carbon-carbon bonds under mild conditions, producing only water as a byproduct. rsc.org This positions the alcohol as a key intermediate for a range of ether, thioether, and aryl-substituted methane (B114726) derivatives.

Table 2: Potential Nucleophilic Substitution Reactions

Nucleophile TypeBond FormedProduct Class
Alcohols (R'-OH)C-OUnsymmetrical Ethers
Thiols (R'-SH)C-SThioethers
Electron-rich ArenesC-CTriarylmethanes

Data derived from general methods for benzylic alcohol substitution. rsc.org

Interestingly, the parent aldehyde, 2-ethoxy-5-methoxybenzaldehyde, has been identified as a volatile compound present in saffron (Crocus sativus), where it contributes to the complex aroma profile of the spice. mdpi.comresearchgate.net This occurrence in a high-value natural product underscores its potential relevance in the field of specialty chemicals for flavors and fragrances.

Q & A

Q. What are the recommended synthetic routes for (2-Ethoxy-5-methoxy-phenyl)-methanol, and what reaction conditions are critical for high yield?

The synthesis of this compound can be achieved via nucleophilic substitution or protection/deprotection strategies. A common approach involves reacting a halogenated precursor (e.g., 5-methoxy-2-bromo-phenylmethanol) with sodium ethoxide under reflux in anhydrous ethanol. Critical conditions include:

  • Base selection : Strong bases like sodium hydride (NaH) enhance ethoxy group introduction .
  • Temperature control : Maintain 60–80°C to prevent ether cleavage .
  • Solvent purity : Anhydrous solvents minimize hydrolysis by-products .
    For characterization, validate product purity via HPLC and compare spectral data (NMR, IR) with NIST reference standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Key techniques include:

  • ¹H/¹³C NMR :
    • Aromatic protons: Doublets in δ 6.5–7.0 ppm (meta/para coupling).
    • Methoxy groups: Singlets at δ ~3.8 ppm (OCH₃) and δ ~1.4 ppm (OCH₂CH₃) .
  • IR spectroscopy : Strong O–H stretch (~3400 cm⁻¹) and C–O ether vibrations (~1250 cm⁻¹) .
  • X-ray crystallography : Resolves spatial arrangement of substituents; expect dihedral angles <10° between phenyl and methoxy/ethoxy groups .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products (e.g., oxidized or dealkylated derivatives)?

Optimization strategies:

  • By-product analysis : Use LC-MS to identify impurities (e.g., quinone derivatives from oxidation). Reduce air exposure by conducting reactions under nitrogen .
  • Protection of hydroxyl groups : Acetylate the benzylic alcohol prior to ethoxy substitution to prevent oxidation .
  • Solvent selection : Replace polar protic solvents (e.g., ethanol) with aprotic solvents (e.g., THF) to suppress nucleophilic side reactions .

Q. What strategies are recommended for resolving contradictions in reported physical properties (e.g., melting points, solubility) across studies?

  • Standardized protocols : Adopt NIST-recommended methods for melting point determination (e.g., differential scanning calorimetry) .
  • Solubility verification : Test in standardized solvents (DMSO, methanol) at 25°C and report saturation concentrations. Discrepancies may arise from polymorphic forms or residual solvents .
  • Cross-validation : Compare data with structurally analogous compounds (e.g., (2-Amino-4-methoxyphenyl)methanol, where solubility in DMSO is ~10 mg/mL) .

Q. How does the electronic environment of substituents influence the reactivity of this compound in nucleophilic substitutions?

  • Methoxy group : Electron-donating effect activates the para position for electrophilic attacks but deactivates the ortho position due to steric hindrance .
  • Ethoxy group : Enhances solubility in non-polar solvents, facilitating reactions in biphasic systems.
  • Reactivity modulation : Substituent positions dictate regioselectivity. For example, fluorination at the 4-position (as in (2-chloro-5-ethoxy-4-fluorophenyl)methanol) increases electrophilicity at the 2-position .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

  • Acidic conditions : Protonation of the ether oxygen leads to cleavage, forming phenolic by-products. Stability is improved by electron-withdrawing groups (e.g., halogens) at the 4-position .
  • Basic conditions : The benzylic alcohol may undergo oxidation to ketones unless protected. Sodium borohydride can reduce unintended carbonyl by-products .

Methodological Guidelines

  • Synthetic validation : Always cross-check yields and purity against peer-reviewed protocols (e.g., NIST or PubChem data) .
  • Safety compliance : Follow EPA DSSTox guidelines for handling phenolic derivatives, including PPE and fume hood use .
  • Data reporting : Include full spectral parameters (integration, coupling constants) and crystallographic data (CCDC deposition numbers) to enhance reproducibility .

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(2-Ethoxy-5-methoxy-phenyl)-methanol
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(2-Ethoxy-5-methoxy-phenyl)-methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.